molecular formula C10H12O2 B140370 2-methyl-2-phenylpropanoic acid CAS No. 826-55-1

2-methyl-2-phenylpropanoic acid

Cat. No. B140370
Key on ui cas rn: 826-55-1
M. Wt: 164.2 g/mol
InChI Key: YYEROYLAYAVZNW-UHFFFAOYSA-N
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Patent
US07538105B2

Procedure details

The title compound was prepared according to the procedure of Example 1C, substituting the product of Example 9A for the product of Example 1B. 1H NMR (300 MHz, CDCl3): δ 7.33 (m, 5 H), 1.60 (s, 6 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:7])[C:3]([O:5]C)=[O:4].C1(C(CCC)(CCC)C(OC)=O)C=CC=CC=1>>[CH3:7][C:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:1])[C:3]([OH:5])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)OC)(C)C1=CC=CC=C1
Step Two
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)OC)(CCC)CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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